molecular formula C9H12ClN3O3S B5518528 N-((2-Chlorophenyl)sulfonyl)-2,2-dimethylhydrazine-1-carboxamide

N-((2-Chlorophenyl)sulfonyl)-2,2-dimethylhydrazine-1-carboxamide

Cat. No.: B5518528
M. Wt: 277.73 g/mol
InChI Key: MAQXGHXGALPZET-UHFFFAOYSA-N
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Description

N-((2-Chlorophenyl)sulfonyl)-2,2-dimethylhydrazine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethylhydrazine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorophenyl)sulfonyl)-2,2-dimethylhydrazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: The reaction begins with the chlorination of a phenyl sulfonyl compound to introduce the chlorine atom at the desired position.

    Introduction of the Dimethylhydrazine Group: The chlorophenyl sulfonyl intermediate is then reacted with dimethylhydrazine under controlled conditions to form the desired hydrazine derivative.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorophenyl)sulfonyl)-2,2-dimethylhydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-Chlorophenyl)sulfonyl)-2,2-dimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-((2-Chlorophenyl)sulfonyl)-2,2-dimethylhydrazine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-((2-Chlorophenyl)sulfonyl)-4-pyridinecarboximidamide: This compound has a similar sulfonyl group but differs in the presence of a pyridine ring instead of the dimethylhydrazine moiety.

    N-(2-chlorophenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide: This compound contains a nitrophenyl group and a benzamide moiety, which confer different chemical properties and reactivity.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(dimethylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3S/c1-13(2)11-9(14)12-17(15,16)8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQXGHXGALPZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)NS(=O)(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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